N-Acetyl-DL-phenylalanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

- Amino acids are the building blocks of proteins, and the standard abbreviations follow a single letter or three-letter code. Alanine, a common amino acid, is abbreviated as "A" or "Ala."

Here are some possibilities to consider:

Misspelling of Alanine

It's possible "Afalanine" is a misspelling of Alanine. Alanine research is vast and explores its role in protein structure and function, metabolism, and even neurological disorders [National Institutes of Health, ].

Non-standard nomenclature

In rare cases, researchers might use non-standard abbreviations or names for modified versions of existing molecules. If you have encountered "Afalanine" in a specific research paper, it would be best to consult that specific source for clarification.

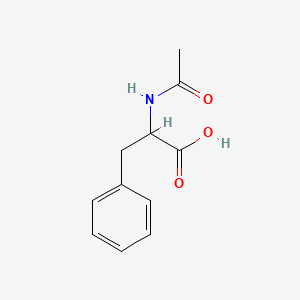

N-Acetyl-DL-phenylalanine is a synthetic derivative of the amino acid phenylalanine, characterized by the addition of an acetyl group at the nitrogen atom of the amino group. This compound exists as a racemic mixture, containing both D- and L-phenylalanine forms, and is classified as an N-acyl-alpha amino acid. It is notable for its role in various biochemical processes and potential therapeutic applications.

The molecular formula of N-Acetyl-DL-phenylalanine is C₁₁H₁₃N₃O₄, with a molecular weight of 207.23 g/mol . The compound is soluble in water and organic solvents, making it versatile for laboratory use.

Additionally, it can participate in amidation reactions where it acts as a nucleophile. Studies have shown that amidation conditions can lead to racemization of the amino acid moiety, resulting in a mixture of diastereomers .

N-Acetyl-DL-phenylalanine exhibits various biological activities. It is involved in metabolic pathways as a product of enzyme-catalyzed reactions, particularly through phenylalanine N-acetyltransferase. This enzyme facilitates the conversion of phenylalanine to its acetylated form, which may influence protein stability and function due to its role in post-translational modifications .

Furthermore, N-acetylated amino acids like N-Acetyl-DL-phenylalanine have been studied for their potential neuroprotective effects and roles in modulating neurotransmitter activity, which may contribute to their use in antidepressant formulations .

Several methods exist for synthesizing N-Acetyl-DL-phenylalanine:

- Direct Acetylation: The most straightforward method involves the reaction of phenylalanine with acetic anhydride or acetyl chloride under basic conditions to yield N-acetyl-DL-phenylalanine.

- Enzymatic Methods: Utilizing specific enzymes such as serine proteinases can selectively acetylate phenylalanine derivatives in aqueous solutions at controlled pH levels .

- Microwave-Assisted Synthesis: Recent advancements include microwave-assisted esterification techniques that enhance reaction efficiency compared to traditional methods .

- Racemization Control: Careful management of reaction conditions (e.g., temperature and pH) is crucial to minimize racemization during synthesis .

N-Acetyl-DL-phenylalanine has several applications:

- Pharmaceuticals: It is explored as a potential antidepressant due to its neuroactive properties.

- Nutritional Supplements: Used in dietary formulations for its amino acid content.

- Research: Serves as a model compound in studies related to protein acetylation and enzymatic activity.

Studies on N-Acetyl-DL-phenylalanine have indicated interactions with various biological systems:

- Enzyme Interactions: It serves as a substrate for phenylalanine N-acetyltransferase, influencing metabolic pathways involving phenylalanine.

- Neurotransmitter Systems: Its effects on neurotransmitter modulation suggest potential interactions with serotonin and dopamine pathways .

- Protein Stability: The acetylation process affects protein folding and stability, which is critical in understanding protein function in cellular environments.

N-Acetyl-DL-phenylalanine shares structural similarities with several other compounds. Here are some notable comparisons:

N-Acetyl-DL-phenylalanine's uniqueness lies in its dual enantiomeric forms which allow it to participate in diverse biochemical interactions while retaining specific properties associated with acetylation.

Molecular Architecture and Chiral Centers

N-Acetyl-DL-phenylalanine, with the molecular formula C₁₁H₁₃NO₃ and molecular weight of 207.23 g/mol [1] [2] [3], represents an acetylated derivative of the amino acid phenylalanine. The compound's IUPAC designation is 2-acetamido-3-phenylpropanoic acid [2], reflecting its fundamental structural components: an acetyl group (CH₃CO-) attached to the amino nitrogen, a phenyl group (-C₆H₅) as the characteristic side chain, and a carboxylic acid functionality.

The molecular architecture centers around a single chiral carbon atom (Cα) which bears four distinct substituents: a hydrogen atom, an acetamido group (-NHCOCH₃), a carboxyl group (-COOH), and a benzyl side chain (-CH₂C₆H₅) [4]. This tetrahedral arrangement around the central carbon constitutes the sole stereogenic center in the molecule, giving rise to two possible enantiomeric configurations designated as (R) and (S) according to the Cahn-Ingold-Prelog priority rules.

The structural representation reveals the acetyl group's role as a protecting group for the amino functionality, effectively converting the free amino acid into a more stable and synthetically versatile derivative [5]. The benzyl side chain extends from the chiral center, positioning the aromatic ring approximately perpendicular to the main carbon backbone, as evidenced by conformational studies showing the preferred perpendicular constraint of the Cα-Cβ axis with respect to the phenyl ring [6].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₃NO₃ | [1] [2] [3] |

| Molecular Weight (g/mol) | 207.23 | [1] [2] [3] |

| CAS Number | 2901-75-9 | [1] [2] [3] |

| Chemical Name (IUPAC) | 2-acetamido-3-phenylpropanoic acid | [2] |

| InChI Key | CBQJSKKFNMDLON-UHFFFAOYSA-N | [2] |

| SMILES | CC(=O)NC(CC1=CC=CC=C1)C(=O)O | [2] |

Comparative Analysis of D-, L-, and DL-Enantiomeric Forms

The three distinct forms of N-acetylphenylalanine - the L-enantiomer, D-enantiomer, and racemic DL-mixture - exhibit markedly different stereochemical and physical properties that reflect their molecular chirality [7] [8] [9]. The L-enantiomer (CAS: 2018-61-3) adopts the (S)-configuration at its chiral center, while the D-enantiomer (CAS: 10172-89-1) exhibits the (R)-configuration [7] [9].

The most pronounced distinction between the enantiomers manifests in their optical activity. N-Acetyl-L-phenylalanine demonstrates a specific rotation of [α]²²/D +40.0° when measured at a concentration of 1 g/100 mL in methanol [8] [10], indicating dextrorotatory behavior. Conversely, N-Acetyl-D-phenylalanine exhibits an equal but opposite rotation of [α]²²/D -40.0° under identical conditions [9] [11], confirming its levorotatory nature. This perfect mirror-image relationship in optical rotation values exemplifies the fundamental principle that enantiomers possess identical physical properties except for their interaction with plane-polarized light.

The racemic DL-mixture (CAS: 2901-75-9) contains equimolar quantities of both enantiomers, resulting in the complete absence of optical activity [12] [13]. This optical inactivity arises from the internal compensation of the equal and opposite rotations contributed by each enantiomer, yielding a net rotation of zero degrees.

Thermal properties reveal subtle but significant differences between the forms. Pure L- and D-enantiomers exhibit identical melting points of 171-173°C [8] [10], reflecting their equivalent intermolecular interactions and crystal packing energies. However, the racemic mixture displays a notably lower melting point range of 152-156°C [3] [14], indicating a different crystalline arrangement and potentially altered intermolecular hydrogen bonding patterns in the racemic crystal lattice.

The InChI key identifiers further distinguish these forms at the molecular level. The L-enantiomer bears the identifier CBQJSKKFNMDLON-JTQLQIEISA-N, while the D-enantiomer is designated CBQJSKKFNMDLON-SNVBAGLBSA-N [8] [9]. The racemic mixture, lacking stereochemical specification, carries the identifier CBQJSKKFNMDLON-UHFFFAOYSA-N [2], where the final segment indicates undefined stereochemistry.

| Property | L-Enantiomer | D-Enantiomer | DL-Racemic Mixture |

|---|---|---|---|

| Compound Name | N-Acetyl-L-phenylalanine | N-Acetyl-D-phenylalanine | N-Acetyl-DL-phenylalanine |

| CAS Number | 2018-61-3 | 10172-89-1 | 2901-75-9 |

| Optical Activity | [α]²²/D +40.0° (c=1, methanol) | [α]²²/D -40.0° (c=1, methanol) | Optically inactive (racemic) |

| Stereochemical Configuration | (S)-Configuration | (R)-Configuration | Equal (R) and (S) mixture |

| Melting Point (°C) | 171-173 | 171-173 | 152-156 |

| InChI Key | CBQJSKKFNMDLON-JTQLQIEISA-N | CBQJSKKFNMDLON-SNVBAGLBSA-N | CBQJSKKFNMDLON-UHFFFAOYSA-N |

Chiral recognition studies have demonstrated that the spatial arrangement of functional groups in each enantiomer leads to distinct supramolecular interactions [15]. When N-acetyl-D-phenylalanine interacts with chiral perylene bisimide derivatives, the three-dimensional conformation allows for specific π-π stacking interactions between the aromatic rings, while the corresponding L-enantiomer shows markedly different binding behavior due to its alternative spatial orientation [15].

Crystallographic Data and Conformational Studies

Crystallographic investigations of N-acetylphenylalanine derivatives have revealed crucial insights into their solid-state molecular arrangements and conformational preferences. The most comprehensive structural analysis has been conducted on N-acetyl-DL-phenylalanine-N-methylamide, which crystallizes in the monoclinic crystal system with space group P2₁/n [16] [17].

The unit cell parameters for this derivative compound are: a = 19.45(4) Å, b = 4.98(1) Å, c = 12.29(2) Å, with β = 91.92(7)° and Z = 4 [16] [17]. The structure was solved using the symbolic addition method and refined to an R-value of 0.06 for 645 reflections [16]. The crystallographic analysis reveals that the molecule adopts an extended conformation in the solid state, with the φCN and ψCC angles closely resembling those characteristic of the pleated-sheet structure found in proteins [16].

A particularly significant structural feature is the positioning of the carbonyl carbon atom, which occupies the trans position relative to the Cα atom [16]. This extended backbone conformation is stabilized through a network of intermolecular hydrogen bonds that link successive molecules translated along the b-direction, forming sheet-like structures that closely resemble the parallel-chain pleated-sheet arrangement observed in protein secondary structures [16].

The benzene ring orientation represents another critical conformational aspect, positioning itself nearly perpendicular to the Cα-Cβ-Cγ plane [16]. This perpendicular arrangement has been consistently observed across various phenylalanine derivatives and appears to be energetically favored, as confirmed by both experimental crystallographic data and theoretical calculations [6]. The Cα-Cβ-Cγ-(ring) dihedral angle consistently falls within a narrow range of ±14° from the perpendicular orientation, indicating a strong conformational preference that is maintained even in different chemical environments [6].

Gas-phase conformational studies using infrared spectroscopy and density functional theory calculations have identified multiple stable conformers of acetylated phenylalanine derivatives [18] [19]. The most stable conformer corresponds to an extended βL conformation of the peptide backbone, stabilized by a weak but significant NH-π interaction that bridges the aromatic ring with the NH group [18]. This interaction represents a common stabilizing motif encountered in proteins containing aromatic amino acid residues.

| Property | N-Acetyl-DL-phenylalanine-N-methylamide |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Parameter a (Å) | 19.45(4) |

| Unit Cell Parameter b (Å) | 4.98(1) |

| Unit Cell Parameter c (Å) | 12.29(2) |

| β angle (°) | 91.92(7) |

| Z value | 4 |

| Molecular Conformation | Extended conformation |

| Hydrogen Bonding Pattern | Parallel-chain pleated-sheet structure |

Nuclear magnetic resonance spectroscopy studies have provided additional conformational insights, particularly regarding the dynamic behavior of these molecules in solution [20] [19]. The 1H NMR investigations reveal rapid exchange between different conformational states on the NMR timescale, indicating relatively low energy barriers between conformers [20]. The acetyl group's influence on the overall molecular flexibility becomes apparent through the restricted rotation around certain bonds, particularly those involving the amide functionality.

Computational studies employing density functional theory at various levels (BLYP/6-311G(df,p), B3LYP/6-31G(d), and B3LYP/6-31+G(d)) have confirmed the experimental observations regarding conformational preferences [19]. These calculations identify three primary conformational families: the extended βL conformation, and two γ-folded backbone conformations that differ in their side chain orientations [19]. The energy differences between these conformers are relatively small (typically less than 1 kcal/mol), explaining the conformational flexibility observed in solution-phase studies.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

Other CAS

2018-61-3

Wikipedia

General Manufacturing Information

Dates

Pyrene-tagged carbohydrate-based mixed P/S ligand: spacer effect on the Rh(i)-catalyzed hydrogenation of methyl α-acetamidocinnamate

Juan Francisco Moya, Christian Rosales, Inmaculada Fernández, Noureddine KhiarPMID: 28660262 DOI: 10.1039/c7ob01085k

Abstract

The post-functionalization of a chiral catalyst offers the advantage of providing it with additional physical characteristics that, together with its enantioselective capacity, increase its overall synthetic value. Taking advantage of the modularity and polyfunctionality of carbohydrate-derived ligands, herein we report the synthesis of two mixed P/S catalysts functionalized with a pyrene group through the 6 position of the sugar by carbon chains of different lengths. Using the hydrogenation of methyl (Z)-α-acetamidocinnamate as the model reaction has shown that the proximity of the pyrenyl group to the catalytic center is detrimental to the activity and enantioselectivity of the hydrogenation process, the most efficient catalyst being the complex derived from pyrenebutyric acid 12. The study of the supramolecular π-π interaction of the most active complex 12 with SWCNTs by UV-Vis spectroscopy shows, that in ethyl acetate complex 12 is totally adsorbed onto the SWCNT surface, while in methylene chloride there is an equilibrium between the adsorbed and the free form of the complex, allowing the use of complex 12 and SWCNTs in a catch and release process. Interestingly, it has been determined that the nanocatalyst 12/SWCNT is more enantioselective than complex 12 alone, affording (S)-N-acetylphenyl alanine 16 in quantitative yield and 96% ee.The synthesis of [

Brad D Maxwell, Van Ly, Barry Brock, Robert Dodge, Mark Tirmenstein, Jacqueline CalvanoPMID: 28273378 DOI: 10.1002/jlcr.3499

Abstract

PEGylation is a proven approach to prolonging the duration of action and enhancing biophysical solubility and stability of peptides. 4-Acetylphenylalanine is a novel amino acid with a ketone side chain that is uniquely reactive in proteins. The ketone functionality can react with an aminooxy functionalized polyethyleneglycol polymer to form a stable oxime adduct of the protein. One concern with using unnatural amino acids, such as 4-acetylphenylalanine, is the possibility of it being cleaved from the peptide and becoming incorporated into endogenous proteins. To determine whether this occurs, an in vitro experiment to assess the cell viability and amino acid incorporation into endogenous proteins using primary male rat hepatocytes in the presence of [C]4-acetylphenylalanine, 4 or [

C(U)]L-phenylalanine was conducted. [

C]4-acetylphenylalanine, 4 was prepared in 2 radiochemical steps from [1-

C]acetyl chloride in an overall 8% radiochemical yield and in 99.9% radiochemical purity. The results showed that there was no evidence of carbon-14 incorporation into hepatocyte endogenous proteins with [

C]pAcF and there was no difference between it and L-phenylalanine in cell viability assessments at any of the concentrations studied between 0.1 and 1000 μM.

N-methyl-2-pyrrolidone-degrading bacteria from activated sludge

Karel Křížek, Jan Růžička, Markéta Julinová, Lucie Husárová, Josef Houser, Marie Dvořáčková, Petra JančováPMID: 25768226 DOI: 10.2166/wst.2015.031

Abstract

N-methyl-2-pyrrolidone (NMP) is a widely used solvent for many organic compounds and a component found in a vast array of chemical preparations. For this research paper, NMP degrading bacteria were isolated from two samples of activated sludge. They pertained to both Gram-negative and Gram-positive members, and belong to the Pseudomonas, Paracoccus, Acinetobacter and Rhodococcus genera. All the strains utilized 300 mg/L of NMP as the only source of carbon, energy and nitrogen over several days, and they were shown to additionally be able to degrade N-acetylphenylalanine (NAP). The growth of all the isolated strains was recorded at different NMP concentrations, to a maximum of 20 g/L.Site-specific labeling of proteins for single-molecule FRET measurements using genetically encoded ketone functionalities

Edward A LemkePMID: 21674321 DOI: 10.1007/978-1-61779-151-2_1

Abstract

Studies of protein structure and function using single-molecule fluorescence resonance energy transfer (smFRET) benefit dramatically from the ability to site-specifically label proteins with small fluorescent dyes. Genetically encoding the unnatural amino acid (UAA) p-acetylphenylalanine is an efficient way to introduce commercially available fluorescent tags with high yield and specificity. This protocol describes the expression in Escherichia coli of proteins containing this UAA in response to the amber stop codon TAG. Proteins were purified with high yield and subsequently labeled with the hydroxylamine derivative of Alexa Fluor® 488 functioning as a fluorescent donor dye. The proteins were then labeled via maleimide coupling chemistry at a unique cysteine with the acceptor dye Alexa Fluor® 594 to yield a dual-labeled protein ready for subsequent smFRET observation.Chondroprotective activity of N-acetyl phenylalanine glucosamine derivative on knee joint structure and inflammation in a murine model of osteoarthritis

F Veronesi, G Giavaresi, M Maglio, A Scotto d'Abusco, L Politi, R Scandurra, E Olivotto, B Grigolo, R M Borzì, M FiniPMID: 27836674 DOI: 10.1016/j.joca.2016.10.021

Abstract

Osteoarthritis (OA), the most common chronic degenerative joint disease, is characterized by joint structure changes and inflammation, both mediated by the IκB kinase (IKK) signalosome complex. The ability of N-acetyl phenylalanine derivative (NAPA) to increase cartilage matrix components and to reduce inflammatory cytokines, inhibiting IKKα kinase activity, has been observed in vitro. The present study aims to further clarify the effect of NAPA in counteracting OA progression, in an in vivo mouse model after destabilization of the medial meniscus (DMM).26 mice were divided into three groups: (1) DMM surgery without treatment; (2) DMM surgery treated after 2 weeks with one intra-articular injection of NAPA (2.5 mM) and (3) no DMM surgery. At the end of experimental times, both knee joints of the animals were analyzed through histology, histomorphometry, immunohistochemistry and microhardness of subchondral bone (SB) tests.

The injection of NAPA significantly improved cartilage thickness (CT) and reduced Chambers and Mankin modified scores and fibrillation index (FI), with weaker MMP13, ADAMTS5, MMP10 and IKKα staining. The microhardness measurements did not shown statistically significant differences between the different groups.

NAPA markedly improved the physical structure of articular cartilage while reducing catabolic enzymes, extracellular matrix (ECM) remodeling and IKKα expression, showing to be able to exert a chondroprotective activity in vivo.

Signature of the conformational preferences of small peptides: a theoretical investigation

Nada Doslić, Goran Kovacević, Ivan LjubićPMID: 17691755 DOI: 10.1021/jp072565o

Abstract

An extensive computational study of the conformational preferences of N-acetylphenylalaninylamide (NAPA) is reported, including conformational and anharmonic frequency analyses, as well as calculations of excitation energies of the four NAPA conformers lowest in energy. Particular attention is paid to the influence of hydrogen-bonding interactions on the relative stability of the conformers, which was found to be very sensitive to both the level of quantum chemical computations and the anharmonic treatment of molecular vibrations. The assignments of the UV spectral peaks are well supported by the multireference CASSCF/MS-CASPT2 calculations. Upon consideration of the second-order Möller-Plesset (MP2) and density functional theory (DFT) structures, overall energetics, and harmonic and anharmonic corrections, we found no conclusive theoretical evidence for the assumed conformational propensity of small model peptides toward extended beta-strand structures.N-linked peptidocalix[4]arene bisureas as enantioselective receptors for amino acid derivatives

Anton V Yakovenko, Vyacheslav I Boyko, Vitaly I Kalchenko, Laura Baldini, Alessandro Casnati, Francesco Sansone, Rocco UngaroPMID: 17385916 DOI: 10.1021/jo062410x

Abstract

Bisurea calix[4]arenes 1 and 2 possessing L-amino acid moieties at the lower rim were synthesized by reaction of the methyl esters of glycine, L-alanine, or L-isoleucine with the appropriate isocyanate (12 or 13), obtained with a safe and efficient Curtius rearrangement from the corresponding carboxylic acid derivatives. The conformational properties of the ligands 1 and 2 were investigated by means of a combined NMR and molecular modeling study which evidences that they are deeply influenced by strong intramolecular H-bonds between the urea NH groups and the vicinal phenolic oxygen atoms or the opposite urea C=O group. Complexation studies performed by ESI-MS and NMR spectroscopy in acetone solution show that the binding ability of these bisurea hosts decreases by increasing the side chain size of the amino acid. Host 2b has a remarkable binding ability for the N-acetyl-D-phenylalaninate anion with an interesting enantioselectivity (KDass/KLass=4.14), which is explained on the basis of a three-point interaction mode of binding.Characterization of a chiral stationary phase by HR/MAS NMR spectroscopy and investigation of enantioselective interaction with chiral ligates by transferred NOE

Christine Hellriegel, Urban Skogsberg, Klaus Albert, Michael Lämmerhofer, Norbert M Maier, Wolfgang LindnerPMID: 15038735 DOI: 10.1021/ja0306359

Abstract

The surface chemistry of a chiral stationary phase (CSP) with a (tert-butyl carbamoyl) quinine selector immobilized on thiol-modified silica has been characterized by (1)H HR/MAS NMR and (29)Si CP/MAS NMR spectroscopy. The mostly well-resolved (1)H signals could be assigned to stem from the surface-bound selector and the latter suggested a bi- and trifunctional silane linkage. Suspended-state NMR spectroscopy thus proved a well-characterized surface chemistry as proposed. To study chiral recognition phenomena in the presence of the CSP, (1)H HR/MAS 2D transfer NOESY investigations in methanol-d(4) have been undertaken with various solutes including N-3,5-dinitrobenzoyl derivatives of leucine (DNB-Leu) and N-acetyl phenylalanine (Ac-Phe). Both (R)- and (S)-enantiomers of DNB-Leu and Ac-Phe interacted with the tBuCQN-CSP as indicated by negative cross-peaks in the trNOESY spectra, while the 2D NOESY of the dissolved solutes in absence of the chiral stationary phase showed positive cross-peaks. The intensities of the trNOE cross-peaks were much stronger for the (S)-enantiomers. This stereoselectivity paralleled the experimental chromatographic behavior, where the (S)-enantiomers revealed stronger binding and retention on the tBuCQN-CSP as well. Hence, we were able to correlate the retention behavior to the trNOE NMR spectroscopic data in a qualitative manner.Molecular dynamics (MD) simulations for the prediction of chiral discrimination of N-acetylphenylalanine enantiomers by cyclomaltoheptaose (beta-cyclodextrin, beta-CD) based on the MM-PBSA (molecular mechanics-Poisson-Boltzmann surface area) approach

Youngjin Choi, Seunho JungPMID: 15261589 DOI: 10.1016/j.carres.2004.05.026

Abstract

Molecular dynamics (MD) simulations were performed for the prediction of chiral discrimination of N-acetylphenylalanine enantiomers by cyclomaltoheptaose (beta-cyclodextrin, beta-CD). Binding free energies and various conformational properties were obtained using by the MM-PBSA (molecular mechanics Poisson-Boltzmann/surface area) approach. The calculated relative difference (DeltaDeltabinding) of binding free energy was in fine agreement with the experimentally determined value. The difference of rotameric distributions of guest N-acetylphenylalanine enantiomers complexed with the host, beta-CD, was observed after the conformational analyses, suggesting that the conformational changes of guest captured within host cavity would be a decisive factor for enantiodifferentiation at a molecular level.Exploring carbohydrate-peptide interactions in the gas phase: structure and selectivity in complexes of pyranosides with N-acetylphenylalanine methylamide

Emilio J Cocinero, Pierre Çarçabal, Timothy D Vaden, Benjamin G Davis, John P SimonsPMID: 21375248 DOI: 10.1021/ja109664k